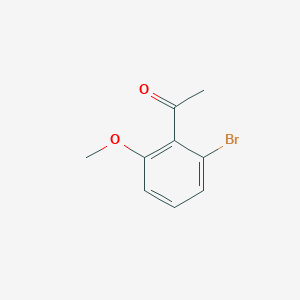
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound belonging to the imidazole class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves multiple steps:
Formation of 2-phenyl-4-(phenylsulfonyl)-1H-imidazole: : This intermediate can be prepared via a condensation reaction between benzil, ammonium acetate, and benzenesulfonyl chloride under suitable conditions.
Thioetherification: : The imidazole intermediate reacts with a thiol reagent to introduce the thiol group.
Pyrrolidinyl Substitution: : The final step involves the substitution of the remaining reactive site with pyrrolidine, forming the desired compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized conditions for higher yield and purity. The use of catalysts and controlled environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Can be oxidized by strong oxidizing agents to introduce oxygen functionalities.
Reduction: : Reduction reactions can remove sulfonyl groups or other substituents.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the phenyl or imidazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenation with NBS (N-Bromosuccinimide) for electrophilic substitution; sodium ethoxide for nucleophilic substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Removal or alteration of functional groups to simpler compounds.
Substitution: : Introduction of new functional groups or elements into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a catalyst in organic reactions due to its unique structure.
Biology
Potential application as a bioactive molecule in enzyme inhibition studies.
Medicine
Explored for potential therapeutic uses, particularly in targeting certain molecular pathways in disease.
Industry
Utilized in materials science for developing advanced materials with specific properties.
Wirkmechanismus
Mechanism
The compound interacts with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Molecular Targets and Pathways
Targets include key enzymes involved in metabolic pathways or receptors crucial for cell signaling, impacting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics
Compared to similar imidazole derivatives, this compound's incorporation of both a sulfonyl and thiol group provides unique reactivity and binding properties.
Similar Compounds
2-phenyl-4-(phenylsulfonyl)-1H-imidazole
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)ethanol
1-(pyrrolidin-1-yl)-2-phenyl-4-(phenylsulfonyl)-1H-imidazole
Each of these similar compounds shares structural similarities but differs in specific substituents that modify their chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-18(24-13-7-8-14-24)15-28-20-21(29(26,27)17-11-5-2-6-12-17)23-19(22-20)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQLTVQEXDCQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

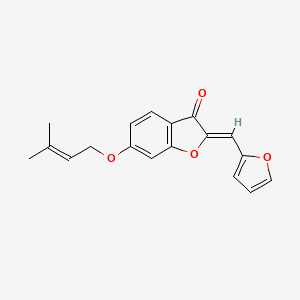
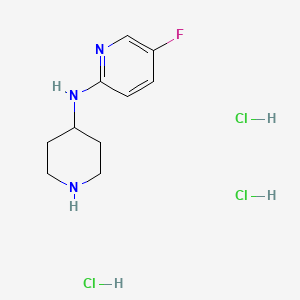
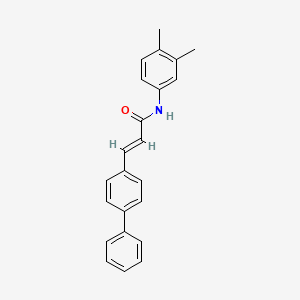
![1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2996569.png)
![N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)
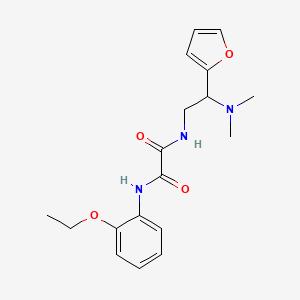
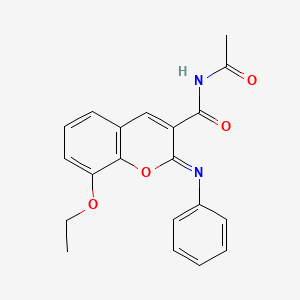
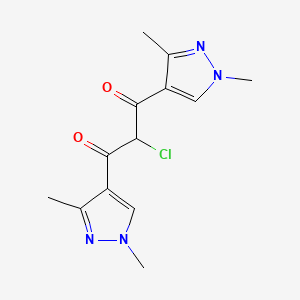
![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)
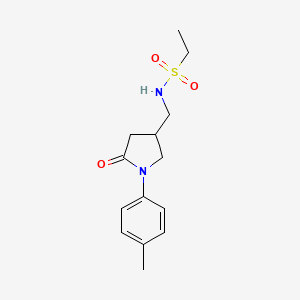
![3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2996580.png)

